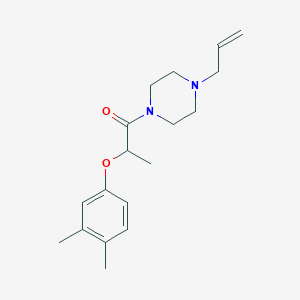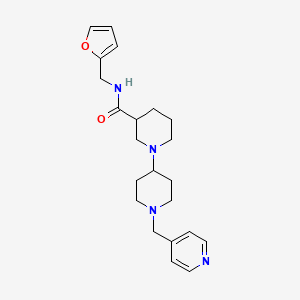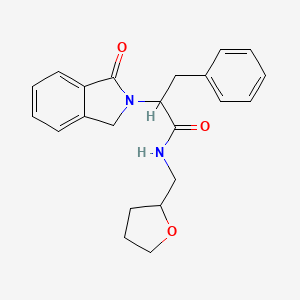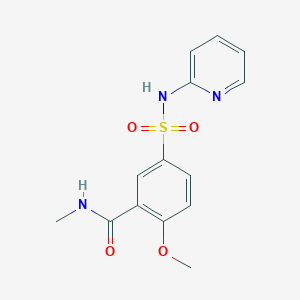![molecular formula C14H12Cl2N2O B5428312 2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)
2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with two chlorine atoms at the 2 and 5 positions and a pyridinyl ethyl group at the nitrogen atom. Its molecular formula is C14H12Cl2N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1-(4-pyridinyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[1-(4-pyridinyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as a modulator of biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the modulation of ion channels.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of hERG potassium channels, which are crucial in regulating cardiac action potentials. The compound binds to the channel and alters its conformation, thereby affecting ion flow and electrical signaling in cardiac cells.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl]benzamide
- 2,5-Dichloro-N-(4-pyridinylmethyl)benzamide
Uniqueness
2,5-Dichloro-N-[1-(4-pyridinyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the pyridinyl ethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9(10-4-6-17-7-5-10)18-14(19)12-8-11(15)2-3-13(12)16/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXWZOKOPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-propyl-5-{[2-(2,3,4-trifluorophenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5428265.png)
![N-(2-methoxy-1-methylethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5428271.png)
![N-({1-[(1-isopropyl-1H-pyrrol-3-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5428273.png)

![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5428283.png)
![3-cyano-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5428287.png)

![N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5428298.png)
![4-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B5428300.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428308.png)
![3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5428318.png)
![N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5428326.png)
